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molecular formula C12H11NO B8406954 2-(3,6-dihydro-2H-pyran-4-ylethynyl)pyridine

2-(3,6-dihydro-2H-pyran-4-ylethynyl)pyridine

Cat. No. B8406954
M. Wt: 185.22 g/mol
InChI Key: FCQNLJIBMDHLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07365074B2

Procedure details

Reactants: 2-ethynylpyridine (6.0 mmol, 618 mg), tetrahydro-4H-pyran-4-one (6.0 mmol, 600 mg); yields 2-(3,6-dihydro-2H-pyran-4-ylethynyl)pyridine as a transparent oil (200 mg, 18% overall yield). 1H NMR (CDCl3, 300 MHz) Δ8.57 (m, 1H), 7.63 (m, 1H), 7.44 (m, 1H), 7.21 (m, 1H), 6.29 (m, 1H), 4.25 (m, 2H) 3.81 (m, 2H), 2.36 (m, 2H). MS (EI ionization) 185 (M+).
Quantity
618 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#[CH:2].[O:9]1[CH2:14][CH2:13][C:12](=O)[CH2:11][CH2:10]1>>[O:9]1[CH2:10][CH:11]=[C:12]([C:2]#[C:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][N:4]=2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
618 mg
Type
reactant
Smiles
C(#C)C1=NC=CC=C1
Step Two
Name
Quantity
600 mg
Type
reactant
Smiles
O1CCC(CC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1CCC(=CC1)C#CC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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